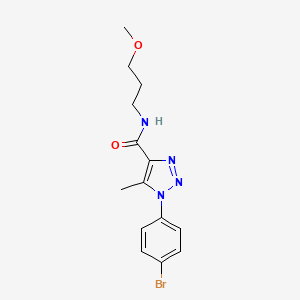
1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxypropyl group, and a triazole ring
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the desired triazole derivative.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methoxypropyl Group: The methoxypropyl group is attached through an alkylation reaction, where a methoxypropyl halide reacts with the triazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group or the methoxypropyl group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the triazole ring to a dihydrotriazole.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium azide), and hydrolyzing agents (e.g., hydrochloric acid).
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell signaling or metabolic processes, thereby exerting its effects on cellular functions.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.
1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The presence of a fluorophenyl group may enhance the compound’s stability and alter its interaction with molecular targets.
1-(4-Methylphenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide: The methylphenyl group may affect the compound’s lipophilicity and its ability to cross biological membranes.
The uniqueness of 1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyl-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H17BrN4O2 |
|---|---|
Peso molecular |
353.21 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-(3-methoxypropyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C14H17BrN4O2/c1-10-13(14(20)16-8-3-9-21-2)17-18-19(10)12-6-4-11(15)5-7-12/h4-7H,3,8-9H2,1-2H3,(H,16,20) |
Clave InChI |
WOBWQPVPOBZHNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















